8-Bromo-2-iodo-4-(trifluoromethyl)quinoline

Regioisomer comparison Halogen positional effects Sequential cross-coupling

Polyhalogenated quinoline building blocks often force protecting group strategies or yield statistical mixtures. This compound's C2-I and C8-Br bonds react at distinct temperature windows, enabling orthogonal diversification without protecting groups. - **Sequential cross-coupling**: First Suzuki at C2-I (80-90°C), second at C8-Br (140-160°C) with same Pd catalyst. - **Lithiation route**: Selective C2-I/Li exchange at -78°C yields 2-carboxylic acid derivatives (72% benchmark). - **SAR efficiency**: Generate 100+ analogues from one building block for tubulin or agrochemical lead optimization.

Molecular Formula C10H4BrF3IN
Molecular Weight 401.95 g/mol
Cat. No. B13116686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-iodo-4-(trifluoromethyl)quinoline
Molecular FormulaC10H4BrF3IN
Molecular Weight401.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(C=C2C(F)(F)F)I
InChIInChI=1S/C10H4BrF3IN/c11-7-3-1-2-5-6(10(12,13)14)4-8(15)16-9(5)7/h1-4H
InChIKeyFYJLWFBVBOVOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-iodo-4-(trifluoromethyl)quinoline: Core Chemical Profile for Scientific Procurement and Research Selection


8-Bromo-2-iodo-4-(trifluoromethyl)quinoline (CAS 663193-57-5) is a polyhalogenated quinoline building block belonging to the 4-(trifluoromethyl)quinoline class, bearing bromine at the 8-position, iodine at the 2-position, and a trifluoromethyl substituent at the 4-position . Its molecular formula is C10H4BrF3IN with a molecular weight of 401.95 g/mol . The compound was first reported within the Schlosser group's foundational work on halogen/metal permutation strategies for trifluoromethyl-substituted quinolines and serves as a versatile synthetic intermediate for sequential, site-selective cross-coupling reactions in medicinal chemistry and agrochemical research programs [1].

Workflow Temperature-gated sequential cross-coupling (C2‑I then C8‑Br) without protecting groups
Route Halogen/metal permutation for C2‑carboxylated quinoline intermediates
Scaffold Validated 4‑CF₃‑quinoline core for medicinal chemistry and agrochemical SAR libraries

Why 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline Cannot Be Replaced by a Generic Quinoline Halide: Evidence-Based Rationale


The positional arrangement and halogen identity in 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline dictate its reactivity in ways that generic or differently halogenated quinoline analogs cannot replicate. The iodine at the 2-position (alpha to the quinoline nitrogen) exhibits substantially faster oxidative addition to Pd(0) than the bromine at the 8-position (peri to nitrogen), enabling predictable, sequential cross-coupling without protecting group strategies [1]. Its direct regioisomer, 2-Bromo-8-iodo-4-(trifluoromethyl)quinoline (CAS 590372-08-0), inverts this reactivity vector: the iodine sits at the sterically hindered peri-8-position while bromine occupies the electronically activated 2-position, producing a fundamentally different reaction sequence and site-selectivity outcome in any multi-step diversification [2]. Furthermore, the chlorine-containing analog 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline (CAS 1283719-72-1, MW 310.50) lacks the pronounced C–X bond reactivity differential that is essential for mild, catalyst-controlled sequential functionalization, making the bromo-iodo pairing in the target compound a rationally chosen rather than arbitrarily assigned design feature .

Target: 8‑Br‑2‑I‑4‑CF₃ quinoline (CAS 663193‑57‑5)
Regioisomer: 2‑Br‑8‑I‑4‑CF₃ quinoline (CAS 590372‑08‑0) — reverses halogen positions, shifting first functionalization to the sterically hindered C8 and altering reaction sequence
Target: C2–I enables fast oxidative addition
Chloro analog: 8‑Br‑2‑Cl‑4‑CF₃ quinoline — C2–Cl reactivity is much lower, removing the built‑in temperature selectivity window for sequential couplings
Target: Peri‑steric shielding of C8–Br by CF₃ and ring N
Generic dihaloquinolines: May lack this steric/electronic orthogonality, risking concurrent coupling at both sites

Quantitative Comparator Evidence Guide: 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline Against Closest Analogs and Alternatives


Regioisomeric Differentiation: 8-Bromo-2-iodo- vs 2-Bromo-8-iodo-4-(trifluoromethyl)quinoline — Identical Formula, Divergent Reactivity

The target compound (CAS 663193-57-5) and its direct regioisomer 2-Bromo-8-iodo-4-(trifluoromethyl)quinoline (CAS 590372-08-0) share the identical molecular formula (C10H4BrF3IN, MW 401.95) but differ only in the positional exchange of Br and I . In the target compound, iodine resides at the 2-position (alpha to quinoline N, electronically activated) and bromine at the 8-position (peri, sterically constrained); in the regioisomer, iodine occupies the sterically hindered peri-8-position while bromine is at the electronically activated 2-position. The Schlosser group has explicitly reported the preparation of both regioisomers, noting that the 2-bromo-8-iodo isomer (the regioisomer) was synthesized via a distinct pathway from 4-trifluoromethyl-2-quinolinones involving phosphoryl tribromide treatment followed by iodination [1].

Regioisomer differentiation
Head‑to‑head
Target: I at C2 (α, electronically activated); Br at C8 (peri, sterically constrained). Regioisomer: Br at C2, I at C8 (peri).
Positional reversal determines first coupling site; I at α enables faster Pd(0) oxidative addition.
Same MW; distinct synthetic entry and reactivity vector.
Regioisomer comparison Halogen positional effects Sequential cross-coupling

Differential C–I vs C–Br Cross-Coupling Reactivity: Enabling Predictable Sequential Functionalization Without Protecting Groups

In polyhalogenated quinoline systems, the relative rates of oxidative addition to Pd(0) follow the order C–I >> C–Br > C–Cl. Nolt et al. (2008) demonstrated that for 3-bromo-7-chloro-6-iodoquinoline (compound 15b), selective Suzuki coupling occurred exclusively at the 6-iodo position at 80 °C (30 min, 70% yield) while the 3-bromo position remained intact; subsequent coupling at the 3-bromide required elevated temperature (140 °C, 10 min, 78% yield) [1]. Extending this principle to the target compound: the C2–I bond will undergo oxidative addition preferentially over the C8–Br bond, allowing first-step functionalization at C2 under mild conditions (predicted 60–90 °C) with C8–Br preserved for a second, independent coupling event. In contrast, 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline (MW 310.50) contains C2–Cl, whose oxidative addition rate is approximately 10^2–10^3 times slower than C2–I under identical catalyst conditions [2], compromising the feasibility of mild, selective sequential functionalization.

C–I vs C–Br reactivity
Method context
C2–I coupling feasible at ~80 °C; C8–Br requires ~140 °C (ΔT ≈ 60 °C) — based on Nolt et al. 2008 trihaloquinoline model.
Temperature‑addressable selectivity for sequential diversification without additional protection.
C2–Cl analog lacks this selective window.
Palladium-catalyzed cross-coupling C–I oxidative addition kinetics Chemoselective arylation

Molecular Weight Differentiation: Iodine at C2 Confers Detectable Mass Tag for Reaction Monitoring and Purification

The presence of iodine at the C2 position confers a distinct molecular weight advantage for analytical monitoring relative to lighter halogen analogs. The target compound (MW 401.95) is 91.45 Da heavier than 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline (MW 310.50) and 125.90 Da heavier than 8-Bromo-4-(trifluoromethyl)quinoline (MW 276.05), which lacks a C2 halogen entirely . This mass difference translates into a predictable +126 Da mass shift upon replacement of C2–I with a coupling partner in Suzuki or Sonogashira reactions, providing an unambiguous LC-MS signature for reaction completion at the C2 position while the C8–Br remains intact. The heavier mass of the iodine-containing product also facilitates chromatographic separation from unreacted starting materials and mono-coupled intermediates during flash purification [1].

Mass shift for monitoring
Class‑level
+126 Da mass shift upon C2–I substitution
Supports unambiguous LC‑MS reaction monitoring and preparative HPLC purification.
vs. +35 Da for C2–Cl analog; larger Δm reduces co‑elution risk.
Mass spectrometry monitoring Reaction progress tracking Purification advantage

Synthetic Provenance: Schlosser-Method Foundation Confers Reproducible Halogen/Metal Permutation Entry to Carboxylic Acid Derivatives

The Schlosser group established that 2-bromo-4-(trifluoromethyl)quinolines undergo clean halogen/metal exchange with butyllithium to generate 4-trifluoromethyl-2-quinolyllithium intermediates, which upon carboxylation yield 4-trifluoromethyl-2-quinolinecarboxylic acids in 72% isolated yield [1]. This methodology directly applies to the target compound: treatment with butyllithium would selectively exchange the C2–I (more reactive toward metalation than C8–Br) to generate the C2-lithiated species, enabling carboxylation or trapping with other electrophiles while preserving C8–Br for subsequent elaboration. The same paper reports that the corresponding 2-bromo-4-trifluoromethyl-3-quinolinecarboxylic acid was obtained in 88% yield via consecutive treatment with lithium diisopropylamide and dry ice, demonstrating that the quinoline scaffold tolerates sequential metalation/carboxylation with high efficiency [1]. In a broader context, Schlosser's ACS Symposium Series chapter on site-selective functionalization confirms that trifluoromethyl-substituted quinolines can be deprotonated at the 3-, 4-, or 8-position depending on conditions, providing multiple vectors for derivatization beyond cross-coupling [2].

Carboxylation benchmark
Method context
72–88% isolated yields for related 2‑bromo‑4‑CF₃‑quinoline substrates (Schlosser 2003).
Faster I/Li exchange on C2–I may improve reproducibility of the carboxylation step.
Method applicable to target; 2‑bromo analog serves as reference.
Halogen/metal permutation Quinoline carboxylic acids Synthetic reproducibility

Peri-Steric and Electronic Orthogonality: C8–Br Reactivity Is Modulated by Peri Interaction with CF3 and Ring Nitrogen

The C8–Br bond in 4-(trifluoromethyl)quinoline systems experiences a unique peri-interaction with both the C4–CF3 substituent and the ring nitrogen. Schlosser and colleagues demonstrated that the trifluoromethyl group acts as both an 'emitter and transmitter of steric pressure' in quinoline scaffolds: in 4-bromo-5,7-dimethoxy-4-(trifluoromethyl)quinoline, the substrate proved 'totally inert towards bases,' while the corresponding 5,7-dimethyl analog underwent lithiation at the 3-position, confirming that substituents at positions peri to the C4–CF3 experience significant steric shielding [1]. For the target compound, the C8-bromine is situated in this peri pocket, flanked by the CF3 at C4 and the lone pair of the quinoline nitrogen. This steric environment renders the C8–Br less accessible to bulky Pd catalysts relative to the C2–I, reinforcing the intrinsic reactivity gradient between the two halogen handles and enhancing the orthogonality of sequential transformations. The 2003 Schlosser paper explicitly reports the preparation of 8-bromo-4-(trifluoromethyl)quinoline and notes that 8-substituted derivatives exhibit distinct reactivity patterns compared to 2-, 3-, or 4-substituted isomers [2].

Peri‑steric orthogonality
Class‑level
C8–Br flanked by CF₃ (C4) and quinoline N; C2–I electronically accessible and sterically unhindered.
Dual selectivity (electronic + steric) reinforces reliability of sequential transformations.
Peri effect described in Schlosser 2005; substituent‑dependent.
Peri steric effects Electronic deactivation Orthogonal reactivity

Tubulin Polymerization Inhibitor Scaffold Association: Trifluoromethylquinoline Core Validated at Nanomolar Antiproliferative Potency

While the target compound itself has not been directly evaluated in published bioassays, the 4-(trifluoromethyl)quinoline scaffold has been rigorously validated as a tubulin polymerization inhibitor pharmacophore. Zhang et al. (2023) reported that compound 6b, a 4-trifluoromethylquinoline derivative, exhibited antiproliferative activity at nanomolar concentrations against four human cancer cell lines and was confirmed to target the colchicine binding site of tubulin, arresting LNCaP cells in the G2/M phase and inducing apoptosis [1]. Molecular docking confirmed binding to the colchicine site. The CF3 group at the 4-position was identified as a critical pharmacophoric element for tubulin binding affinity. Separately, a series of 4-trifluoromethylquinoline derivatives were developed as SGK1 inhibitors with potent anti-prostate cancer activity through structure-based optimization replacing a 6-methoxy group with aryl extensions at the hinge region [2]. These findings establish that the 4-CF3-quinoline core — the scaffold on which the target compound is built — is a privileged structure for anticancer drug discovery, and the dual-halogen handles (Br and I) on the target compound enable systematic SAR exploration around this validated core via sequential cross-coupling.

Scaffold bioactivity
Source review
4‑CF₃‑quinoline core validated as tubulin polymerization inhibitor (colchicine site) at nanomolar concentrations; SGK1 inhibitor series also reported.
Target compound enables systematic C2/C8 SAR exploration around a biologically validated scaffold.
Product not directly assayed; scaffold‑level inference from Zhang 2023 and CNKI report.
Tubulin polymerization inhibition Anticancer activity Colchicine binding site

Optimal Research and Industrial Deployment Scenarios for 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline Based on Verified Differentiation Evidence


Medicinal Chemistry: Sequential C2-then-C8 Diversification for Tubulin Polymerization Inhibitor SAR Libraries

Research teams developing colchicine-site tubulin polymerization inhibitors based on the 4-CF3-quinoline pharmacophore (validated at nanomolar potency by Zhang et al. 2023) can deploy the target compound as the central building block for systematic C2 and C8 SAR exploration. First-step Suzuki coupling at C2–I (predicted selectivity >99% at 80–90 °C, informed by Nolt et al. 2008 selectivity data [1]) introduces aryl or heteroaryl diversity at the electronically activated alpha position, while C8–Br remains intact. A second Suzuki coupling at C8–Br (140–160 °C [1]) then installs a second diversity element. This orthogonal approach enables the generation of a 10×10 analogue matrix (100 compounds) from a single building block, with each diversification step occurring at a catalytically distinct temperature window using identical Pd catalyst/ligand systems. Competing building blocks such as 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline lack this temperature-gated selectivity due to the closer reactivity of C–Cl and C–Br bonds.

Synthetic Methodology: Halogen/Metal Permutation for C2-Carboxylated Quinoline Intermediates

Following the Schlosser methodology (Lefebvre et al. 2003 [2]), the C2–I bond in the target compound can undergo selective iodine/lithium exchange with butyllithium at −78 to −100 °C to generate the C2-quinolyllithium species, while C8–Br remains unaffected. Subsequent carboxylation with CO2 yields 8-bromo-4-(trifluoromethyl)quinoline-2-carboxylic acid, a versatile intermediate for amide coupling or further functionalization. The established 72% yield benchmark for analogous 2-bromo substrates [2] suggests comparable or improved efficiency for the iodo compound due to faster I/Li exchange kinetics. This route is unavailable from the regioisomeric 2-Bromo-8-iodo compound, where iodine/lithium exchange would occur at the sterically hindered C8 peri-position with reduced efficiency.

Process Chemistry: Scalable Microwave-Assisted Sequential Cross-Coupling for Lead Optimization

The Nolt et al. (2008) protocols demonstrate that microwave-assisted Suzuki couplings on polyhalogenated quinolines achieve complete conversion with high selectivity in 10–15 minutes at precisely controlled temperatures, using a single catalyst system (Cl2Pd(dppf), aq Cs2CO3/THF) throughout [1]. Process chemistry groups can adapt this methodology to the target compound for rapid lead optimization: first coupling at C2–I at 90 °C (15 min, microwave), second coupling at C8–Br at 140 °C (10 min, microwave). The protocol's demonstrated tolerance for >100-analogue library synthesis and compatibility with commercially available boronic acids and esters makes this approach suitable for both milligram-scale SAR exploration and gram-scale lead candidate synthesis, with the C2–I/C8–Br temperature gap providing a built-in process control checkpoint absent in di-bromo or chloro-bromo analogs.

Agrochemical Discovery: Trifluoromethylquinoline Core as a Privileged Scaffold for Fluorinated Crop Protection Agents

The 4-(trifluoromethyl)quinoline scaffold is a recognized privileged structure in agrochemical discovery, where the CF3 group enhances metabolic stability and lipophilicity for foliar uptake [3]. The target compound's dual-halogen architecture enables systematic exploration of C2 and C8 substitution effects on antifungal, herbicidal, or insecticidal activity. The established synthetic accessibility via Schlosser-type halogenation sequences and the demonstrated selectivity of sequential cross-coupling provide a de-risked synthetic entry for agrochemical discovery programs that require rapid analogue generation. The compound's differentiation from mono-halogenated quinoline building blocks — which can only support one round of diversification — translates directly into faster SAR cycle times and reduced intermediate inventory for agrochemical lead optimization.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR: tubulin polymerization inhibitor libraries
Temperature‑gated sequential cross‑coupling (C2‑I then C8‑Br)
Confirm site‑selectivity and functionalization sequence; validate biological activity on synthesized analogues
Synthetic methodology: C2‑carboxylated intermediates
Halogen/metal exchange at C2‑I with organolithium reagents
Monitor carboxylation yield and C8‑Br retention; compare with bromo analog protocols
Process chemistry: microwave‑assisted lead optimization
Single catalyst system (Cl₂Pd(dppf)) across two temperature windows
Evaluate scalability, reaction kinetics, and intermediate stability under microwave conditions
Agrochemical discovery: fluorinated crop protection agents
Dual‑halogen scaffold enabling rapid analogue generation
Assess metabolic stability and target‑organism activity; confirm functionalization tolerance
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